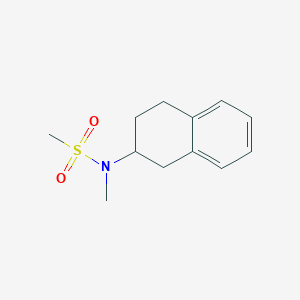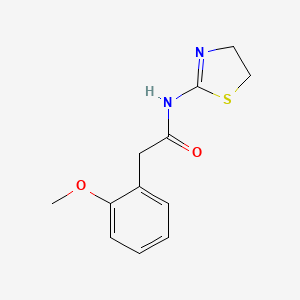
2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and is synthesized through a well-established process.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. The compound has also been shown to modulate the activity of certain signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to reduce inflammation in various preclinical models. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide in lab experiments include its potent activity against cancer cells and its ability to modulate certain signaling pathways involved in inflammation and neurodegeneration. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
The future directions for research on 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide include further studies to understand its mechanism of action, optimization of the synthetic method to obtain higher yields of the compound, and exploration of its potential therapeutic applications in clinical trials. The compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its antitumor and anti-inflammatory activity and has shown promising results in preclinical studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is carried out through a multistep process that involves the reaction of 2-amino-6-chlorobenzoxazole with 2-bromoacetamide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a base to obtain the final product. The synthetic method has been optimized to obtain high yields of the compound with excellent purity.
Applications De Recherche Scientifique
2-Chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies. The compound has also been explored for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-12-8-3-2-7(4-9(8)15-6)13-10(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHNQRIPFMUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)


![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)



![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)



![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)
